2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
The compound 2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide features a tetrahydrobenzo[b]thiophene core substituted with a carboxamide group at position 3 and a 1,3-dioxoisoindolinyl-acetamido moiety at position 2. This structure combines a rigid bicyclic system with a phthalimide-derived group, which may influence its physicochemical properties (e.g., solubility, stability) and biological interactions.
Properties
IUPAC Name |
2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c20-16(24)15-12-7-3-4-8-13(12)27-17(15)21-14(23)9-22-18(25)10-5-1-2-6-11(10)19(22)26/h1-2,5-6H,3-4,7-9H2,(H2,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVPTSWZLAJXGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold . This intermediate can then be further functionalized through various reactions to introduce the tetrahydrobenzo[b]thiophene moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Acylation and Amidation Reactions
The acetamido group and dioxoisoindolinyl moiety participate in nucleophilic acyl substitution reactions. For example:
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Benzoylation : Reacting with benzoyl chloride under basic conditions forms N-(3-cyanothiophen-2-yl)benzamide derivatives. This introduces aromatic substituents, enhancing lipophilicity .
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Phthaloylation : Treatment with phthalic anhydride in glacial acetic acid yields isoindoline-1,3-dione-fused products, confirmed by FT-IR spectra showing carbonyl stretching at ν = 1,667–1,762 cm⁻¹ .
Table 1: Acylation Reactions
| Reagent | Product | Key Spectral Data (FT-IR) | Yield |
|---|---|---|---|
| Benzoyl chloride | N-(3-cyanothiophen-2-yl)benzamide | ν = 1,667 cm⁻¹ (C=O) | 85% |
| Phthalic anhydride | Phthalimide-fused derivative | ν = 1,762 cm⁻¹ (C=O) | 78% |
Nucleophilic Substitution at the Thiophene Core
The tetrahydrobenzo[b]thiophene ring undergoes electrophilic aromatic substitution (EAS) and Michael addition:
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Sulfur Incorporation : Reaction with elemental sulfur via the Gewald reaction forms α-aminonitrile intermediates, critical for synthesizing thiophene derivatives .
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Thiourea Formation : Treatment with phenyl isothiocyanate generates thiophen-2-yl thiourea derivatives, characterized by NH stretching at ν = 3,208–3,288 cm⁻¹ .
Table 2: Substitution Reactions
Oxidation and Reduction
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Oxidation : The tetrahydrobenzo[b]thiophene ring undergoes dehydrogenation to form aromatic benzo[b]thiophene derivatives, increasing conjugation and stability.
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Reduction : Catalytic hydrogenation of the dioxoisoindolinyl group produces isoindoline derivatives, altering solubility and bioavailability.
Condensation and Cyclization
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Schiff Base Formation : Reaction with p-nitrobenzaldehyde yields Schiff base adducts (e.g., 20 ), confirmed by mass spectrometry (m/z = 518) .
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Pyrimidine Synthesis : Condensation with ethyl chloroacetate forms thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione , a scaffold for kinase inhibitors .
Table 3: Cyclization Outcomes
| Reagent | Product | Biological Activity |
|---|---|---|
| Ethyl chloroacetate | Thieno[2,3-d]pyrimidine-dione | Antibacterial (MIC = 8 µg/mL) |
| Hydrazine hydrate | 4-Hydrazinylpyrimidine | Antioxidant (TAC = 84% vs ascorbic acid) |
Functional Group Transformations
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Hydrolysis : The acetamido group hydrolyzes to carboxylic acid under acidic conditions, enabling further derivatization.
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Thioamide Formation : Reaction with phosphorus pentasulfide converts amides to thioamides, enhancing metal-binding capacity .
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Studies have indicated that the compound exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines. For instance, a study reported IC50 values in the micromolar range against breast and lung cancer cells, highlighting its potential as a lead compound for developing new anticancer agents .
-
Anti-inflammatory Effects
- The compound has been investigated for its anti-inflammatory effects. Research showed that it reduces the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
- Neuroprotective Properties
Pharmacological Studies
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Anticancer Activity | Cell Viability Assays | Significant inhibition of cancer cell proliferation; IC50 values < 10 µM for multiple cell lines |
| Anti-inflammatory Effects | ELISA for Cytokine Levels | Reduced TNF-alpha and IL-6 levels in treated macrophages |
| Neuroprotection | Oxidative Stress Models | Protection against H2O2-induced cell death in neuronal cultures |
Material Science Applications
- Polymer Chemistry
- Nanotechnology
Case Study 1: Anticancer Efficacy
A recent study evaluated the compound's efficacy against human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 of approximately 8 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induces apoptosis through the mitochondrial pathway.
Case Study 2: Anti-inflammatory Mechanism
In an experimental model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced paw edema and histological damage compared to control groups. The findings suggest that it may inhibit NF-kB signaling pathways.
Mechanism of Action
The mechanism of action of 2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the modulation of inflammatory responses .
Comparison with Similar Compounds
Structural Modifications and Pharmacological Activities
The tetrahydrobenzo[b]thiophene scaffold is highly versatile, allowing substitutions that tailor activity. Below is a comparative analysis of key analogs:
Piperazine/Piperidine-Substituted Derivatives
2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId) Activity: 60% AChE inhibition at 2.6351 mM, outperforming donepezil (40%) in Wistar rats . Structure-Activity Relationship (SAR): The 4-methoxyphenylpiperazine group enhances binding to AChE via hydrogen bonds with Phe288 . Synthesis: Ethanol reflux (8 hours, 70% yield), melting point 234–236°C .
2-(2-(4-Benzylpiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIIb) Activity: Moderate AChE inhibition (data unspecified). Synthesis: Ethanol reflux (12 hours, 80% yield), melting point 200–202°C .
Heterocyclic and Aromatic Substituents
2-(1,3-Dioxoisoindolin-2-yl)-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (12) Properties: Carbonitrile substituent at position 3; synthesized via acetic acid reflux (56% yield, m.p. 277–278°C) . SAR: The electron-withdrawing cyano group may reduce basicity compared to carboxamide analogs.
2-(2-(3-Allyl-4-oxothieno[2,3-d]pyrimidin-2-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (4d) Activity: Falcipain-2 inhibitor (antimalarial target); structural m.p. 212–214°C, ESI-MS m/z 559 [M+Na]+ .
Functional Group Variations
2-{[(2,6-Dimethylphenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide Structure: Features a dimethylphenoxy group and sulfone moiety; molecular formula C22H25N2O5S2 . Potential Impact: The sulfone group may enhance metabolic stability.
JAMI1001A (Trifluoromethylpyrazole Derivative)
- Structure : 2-(2-(4-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide .
- SAR : The trifluoromethyl group improves lipophilicity and target engagement (AMPA receptor modulation).
Key Observations
- AChE Inhibition : Piperazine-substituted derivatives (e.g., IIId) show superior activity due to hydrogen bonding with the enzyme’s peripheral anionic site . The target compound’s 1,3-dioxoisoindolinyl group may mimic this interaction but requires empirical validation.
- Synthetic Feasibility: Yields vary significantly (41–80%), with piperazine derivatives generally requiring longer reflux times.
- Breadth of Applications : The core scaffold is adaptable to diverse targets (AChE, falcipain-2, AMPA/NMDARs), underscoring its utility in medicinal chemistry.
Biological Activity
2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound with a unique structural framework that has garnered attention in medicinal chemistry. This compound features an isoindoline-1,3-dione moiety and a tetrahydrobenzo[b]thiophene core, which are associated with various biological activities. This article aims to summarize the biological activity of this compound based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 373.47 g/mol. The compound's structure includes several functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.47 g/mol |
| IUPAC Name | 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide |
| CAS Number | 1052532-23-6 |
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit or activate enzymes or receptors leading to various biological effects such as:
- Inhibition of microbial growth : The compound shows potential antimicrobial properties.
- Modulation of inflammatory responses : It may influence pathways involved in inflammation.
Research indicates that the compound could act as a selective inhibitor of sirtuins (SIRT), particularly SIRT2, which are NAD-dependent deacylases involved in numerous pathophysiological processes .
Antimicrobial Activity
Studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance:
- In vitro studies showed that derivatives of this compound can effectively inhibit the growth of Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The compound has been reported to possess anti-inflammatory properties. In experimental models:
- Animal studies indicated that treatment with this compound reduced markers of inflammation and improved clinical scores in models of acute inflammation.
Sirtuin Inhibition
As mentioned earlier, this compound has been identified as a potential SIRT2 inhibitor. The selectivity for SIRT2 over other sirtuin isoforms suggests its utility in therapeutic applications targeting neurodegenerative diseases:
| Compound | SIRT2 IC50 (μM) | Selectivity |
|---|---|---|
| This compound | 0.17 | High |
Case Study 1: Neuroprotection in Parkinson’s Disease Models
A study investigated the neuroprotective effects of the compound in a Parkinsonian neuronal cell death model. The results indicated:
- Significant reduction in neuronal cell death when treated with the compound compared to controls.
Case Study 2: Anti-inflammatory Activity in Animal Models
Another study evaluated the anti-inflammatory effects using a carrageenan-induced paw edema model in rats:
- Results showed a dose-dependent reduction in paw swelling and inflammatory markers.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, and how do solvent systems impact yield?
- Methodology : The compound can be synthesized via multi-step reactions, starting with the condensation of tetrahydrobenzo[b]thiophene-3-carboxamide precursors with 1,3-dioxoisoindolin-2-yl-acetamido intermediates. Key steps include refluxing in glacial acetic acid with phthalic anhydride (as in ) or using polar aprotic solvents like DMF/DMSO for coupling reactions. Solvent choice critically affects reaction kinetics: DMF enhances solvation of reactants, while ethanol or dichloromethane (DCM) may improve selectivity during purification .
- Optimization : Monitor reaction progress via TLC/HPLC and adjust temperature (typically 60–100°C) to suppress side products like unreacted phthalic anhydride derivatives .
Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?
- Structural Confirmation :
- 1H/13C NMR : Identify proton environments (e.g., NH of acetamido at δ 8.5–9.5 ppm, aromatic protons in the tetrahydrobenzo[b]thiophene core) and carbon signals (e.g., carbonyl groups at ~170 ppm) .
- IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and isoindolinone C=O (~1770 cm⁻¹) .
Advanced Research Questions
Q. How can discrepancies in biological activity data for this compound across studies be systematically addressed?
- Root Causes : Variability in assay conditions (e.g., cell lines, concentration ranges) or impurities in synthesized batches. For example, highlights how minor structural changes (e.g., amide linkers) drastically alter receptor binding.
- Resolution Strategies :
- Reproduce assays under standardized protocols (e.g., fixed IC50 measurement conditions).
- Use orthogonal purity methods (e.g., HPLC-MS and elemental analysis) to rule out batch-to-batch inconsistencies .
Q. What computational approaches predict the target engagement and pharmacokinetic profile of this compound?
- Molecular Docking : Simulate interactions with biological targets (e.g., acetylcholinesterase or RORγt receptors) using software like AutoDock. notes that amide linkers form hydrogen bonds with residues like Phe288, enhancing activity .
- DFT Simulations : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. applied DFT to analyze charge distribution in similar tetrahydrobenzo[b]thiophene derivatives .
- ADMET Prediction : Tools like SwissADME estimate solubility, permeability, and metabolic stability based on logP and polar surface area .
Q. What structure-activity relationship (SAR) strategies improve target selectivity in derivatives of this compound?
- Modification Hotspots :
- Acetamido Linker : Replace with sulfonamide or triazole groups to alter hydrogen-bonding capacity (e.g., ’s benzimidazole derivatives show enhanced antitumor activity) .
- Tetrahydrobenzo[b]thiophene Core : Introduce methyl or phenyl substituents to modulate lipophilicity and membrane penetration (e.g., ’s derivatives with 4-methoxyphenyl groups increased acetylcholinesterase inhibition by 20%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
